

4-hydroxyfuran-2(5H)-one chemical formula and molecular weight

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Compound of Interest

Compound Name: 4-Hydroxyfuran-2(5H)-one

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An In-Depth Technical Guide to **4-Hydroxyfuran-2(5H)-one**: Properties, Synthesis, and Applications in Drug Discovery

Core Molecular and Physicochemical Profile

4-Hydroxyfuran-2(5H)-one is a member of the furanone family, a class of compounds recognized for their significant pharmacological importance.^[1] The furanone ring is a common pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.^[1]^[2]^[3]

The molecule's structure, featuring a lactone, a double bond, and an enolic hydroxyl group, imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis.^[1]^[4]

Table 1: Chemical Identifiers and Physicochemical Properties of **4-Hydroxyfuran-2(5H)-one**

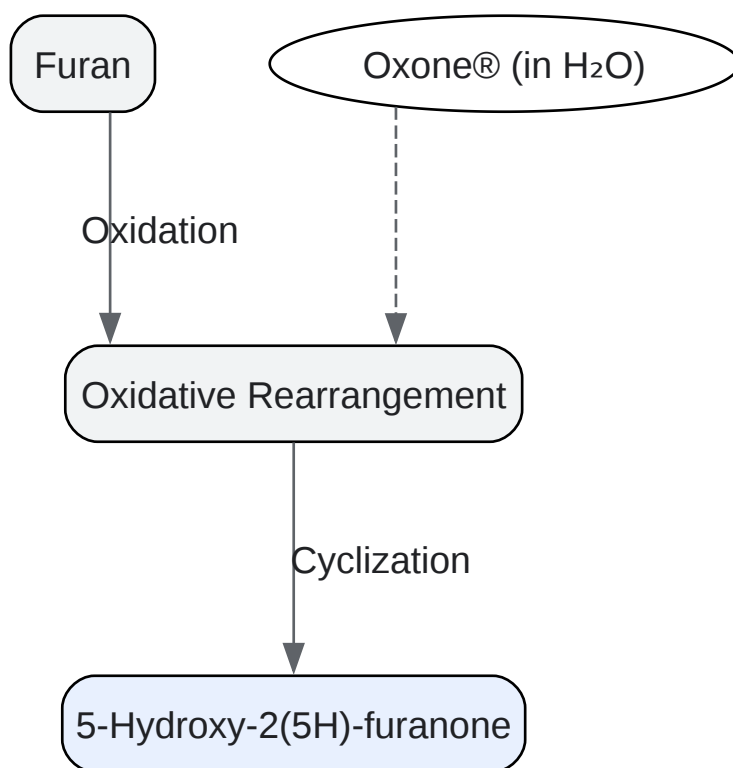
Property	Value	Source(s)
Chemical Formula	C ₄ H ₄ O ₃	[5][6][7]
Molecular Weight	100.07 g/mol	[5][7][8]
IUPAC Name	4-hydroxyfuran-2(5H)-one	[5][6]
Synonyms	4-Hydroxy-2(5H)-furanone, β-Tetronic acid	[5][8][9]
CAS Number	541-57-1	[5][6][10]
Appearance	Light yellow-beige crystalline solid/powder	[11][12]
Melting Point	135-140 °C (275-284 °F)	[8][11][12]
Boiling Point	316.03 °C at 760 mmHg	[12]
Solubility	Soluble in water and DMSO	[9][12]
pKa	3.55 ± 0.10 (Predicted)	[9][12]
Density	~1.55 g/cm ³	[12]

Synthesis Pathway and Experimental Protocol

The synthesis of furanone derivatives is a well-explored area of organic chemistry.[13] While various methods exist, one practical and scalable approach involves the oxidation of furan. The following protocol is a conceptualized representation based on established chemical principles for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Conceptual Workflow: Oxidation of Furan

This workflow outlines the transformation of furan into the target molecule, 5-hydroxy-2(5H)-furanone, a tautomer of **4-hydroxyfuran-2(5H)-one**. This process highlights a green chemistry approach by using a common oxidizing agent in an aqueous medium.[13]



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Caption: Conceptual workflow for the synthesis of 5-hydroxy-2(5H)-furanone via oxidation of furan.

Detailed Experimental Protocol (Conceptual)

Disclaimer: This protocol is a representative example and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize 5-hydroxy-2(5H)-furanone from furan.

Materials:

- Furan
- Oxone® (Potassium peroxymonosulfate)
- Deionized Water
- Ethyl Acetate

- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate
- Rotary Evaporator
- Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve furan in deionized water. Cool the mixture in an ice bath to 0-5 °C.
- **Oxidation:** Slowly add Oxone® to the stirred solution portion-wise, ensuring the temperature remains below 10 °C. The reaction is exothermic.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for several hours. Monitor the consumption of furan using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, extract the aqueous mixture multiple times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes acidic byproducts and residual salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-hydroxy-2(5H)-furanone.

Applications in Drug Discovery and Development

The **4-hydroxyfuran-2(5H)-one** scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic

intermediate.[1][14]

Pharmacophore for Bioactive Molecules

The furanone ring is a key structural motif in compounds exhibiting a wide array of pharmacological activities.[3] Its derivatives have been shown to possess:

- **Antimicrobial and Antifungal Activity:** The core structure is found in natural and synthetic compounds that inhibit the growth of various pathogens, including bacteria like *Bacillus subtilis* and *Salmonella typhimurium*. [1][2]
- **Anticancer Properties:** Certain derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation. [1]
- **Anti-inflammatory Effects:** The furanone moiety contributes to the anti-inflammatory profile of several molecules. [3]

Intermediate in Complex Synthesis

Beyond its intrinsic activity, **4-hydroxyfuran-2(5H)-one** serves as a building block for more complex molecules. Its multiple reactive sites allow for a variety of chemical transformations. [4] [14] It is particularly valuable in the synthesis of lignans and other γ -butenolide derivatives through reactions like Michael additions and catalyzed aldol reactions. [14] This versatility enables chemists to construct diverse molecular libraries for drug screening and lead optimization programs.

Safety, Handling, and Storage

Proper handling of **4-hydroxyfuran-2(5H)-one** is crucial to ensure laboratory safety. The compound is classified as an irritant. [9][10]

Table 2: GHS Hazard Information

Hazard Statement	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[10] [15]
Eye Irritation	H319	Causes serious eye irritation	[10] [15]
Respiratory Irritation	H335	May cause respiratory irritation	[10] [15]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[11\]](#) Ensure safety showers and eyewash stations are readily accessible.[\[10\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)[\[11\]](#)
- Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin contact.[\[10\]](#)[\[11\]](#)
- Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[\[10\]](#)[\[11\]](#)
- General Hygiene: Avoid breathing dust.[\[10\]](#) Wash hands thoroughly after handling.[\[10\]](#) Do not eat, drink, or smoke in the laboratory.[\[10\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult or irritation persists.[\[10\]](#)
- Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[\[10\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[\[10\]](#)[\[11\]](#)
- Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[\[15\]](#)

Storage

- Store in a cool, dry, and well-ventilated place.[11][15]
- Keep the container tightly closed to prevent moisture absorption and contamination.[11][15]
- The compound may be light-sensitive; storage in an opaque or amber container is recommended.[9]

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